l-Isoasparagine
Overview
Description
l-Isoasparagine: is an isomer of the amino acid asparagine It is a non-standard amino acid that is not commonly found in proteins but can be synthesized in the laboratory this compound is structurally similar to l-asparagine, with the primary difference being the position of the amide group
Mechanism of Action
Target of Action
l-Isoasparagine, also known as H-Asp-NH2, primarily targets the enzyme asparagine synthetase (AS) in various organisms . AS is responsible for the biosynthesis of L-asparagine, an essential amino acid for certain cells, from L-aspartic acid . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .
Mode of Action
The compound interacts with its target, asparagine synthetase, to catalyze the hydrolysis of L-asparagine into L-aspartic acid and ammonia . This reaction is crucial in the metabolism of toxic ammonia in the body . The interaction involves a nucleophilic threonine residue located close to the active center of the protein, which forms an intermediate product of the reaction—an acyl-enzyme .
Biochemical Pathways
The action of this compound affects the biochemical pathway of asparagine synthesis. By catalyzing the degradation of asparagine, it inhibits protein biosynthesis in lymphoblasts, making it a useful treatment for acute lymphoblastic leukemia (ALL) . The compound’s action also impacts the metabolic control of cell functions in nerve and brain tissue .
Pharmacokinetics
It’s worth noting that the compound can be prepared through various methods, including biosynthesis, which has advantages such as a simple production process, high production efficiency, low energy consumption, and low pollution .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein biosynthesis in lymphoblasts, leading to the treatment of acute lymphoblastic leukemia (ALL) . By degrading asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate, it starves these cells of a necessary nutrient, inhibiting their growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the biosynthesis of L-asparagine, certain conditions such as the presence of sodium hexametaphosphate and L-aspartic acid can inhibit the synthesis of L-asparagine
Biochemical Analysis
Biochemical Properties
l-Isoasparagine is involved in a variety of biochemical reactions. It interacts with enzymes such as L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid . This interaction is crucial for the functioning of various biological processes . Furthermore, this compound has been found to interact with other biomolecules, contributing to the complexity of biochemical reactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . These interactions allow this compound to exert its effects and play a role in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The specific effects can depend on the animal model used and the specific experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects can depend on the biological context and the presence of other molecules .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can influence its own localization or accumulation . The specific mechanisms of transport and distribution can depend on the cellular context and the presence of other molecules .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: l-Isoasparagine can be synthesized from β-benzyl aspartate.
Biosynthesis: In some biosynthetic pathways, this compound is produced as a byproduct.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited use and the complexity of its synthesis. Most production methods are still in the research and development phase, focusing on optimizing yields and reducing costs.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions involving l-isoasparagine are also not extensively studied.
Substitution: this compound can participate in substitution reactions, particularly in the formation of peptide bonds.
Common Reagents and Conditions:
Substitution: Peptide bond formation typically involves reagents like carbodiimides (e.g., EDCI) and conditions that favor amide bond formation.
Major Products:
Peptide Formation: When this compound is incorporated into peptides, the major products are the resulting peptides with this compound residues.
Scientific Research Applications
Chemistry:
Catalysis: l-Isoasparagine can be used as a precursor for synthetic catalysts.
Green Chemistry:
Biology:
Protein Engineering: this compound can be used in the study of protein folding and stability, as its incorporation into proteins can affect their structure and function.
Medicine:
Drug Development: this compound is being explored as a potential precursor for drug synthesis.
Cancer Research: l-Asparaginase, an enzyme that hydrolyzes asparagine, is used in the treatment of acute lymphoblastic leukemia.
Industry:
Food Industry:
Comparison with Similar Compounds
l-Asparagine: The primary difference between l-asparagine and l-isoasparagine is the position of the amide group. l-Asparagine is a standard amino acid found in proteins, whereas this compound is not.
d-Asparagine: An enantiomer of l-asparagine, differing in the spatial arrangement of atoms.
N-phosphonacetyl-l-isoasparagine: A potent and specific inhibitor of Escherichia coli aspartate transcarbamoylase.
Uniqueness:
Structural Differences: The unique positioning of the amide group in this compound distinguishes it from other similar compounds.
Biosynthetic Pathways: this compound is involved in unique biosynthetic pathways, such as those for cystobactamid antibiotics.
Properties
IUPAC Name |
(3S)-3,4-diamino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28057-52-5 | |
Record name | Isoasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOASPARAGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the binding of PALI affect the quaternary structure of ATCase?
A2: Kinetic studies and small-angle X-ray scattering experiments demonstrate that PALI, similar to PALA, can induce a cooperative transition of ATCase from the T (tense) to the R (relaxed) state. [, ] This allosteric regulation is crucial for the enzyme's function.
Q2: What insights does the crystal structure of the ATCase-PALI complex offer regarding substrate binding?
A3: The X-ray crystallographic structure of the ATCase-PALI complex reveals 22 hydrogen bonding interactions between the enzyme and the inhibitor. [, , ] Notably, this analysis highlights the crucial role of the α-carboxylate group in PALI for binding to ATCase, likely contributing significantly to its inhibitory potency. [, ]
Q3: Have any alternative synthetic routes been explored for L-isoasparagine and its derivatives?
A4: Yes, research has focused on developing convenient synthetic methods for this compound and L-isoglutamine, including their derivatives suitable for peptide synthesis. [] This is essential for exploring their potential in various applications, including the development of novel peptide-based therapeutics.
Q4: Beyond its role as an ATCase inhibitor, has this compound been explored as a building block for other biologically active compounds?
A5: Yes, researchers have synthesized peptide derivatives of the antitumor agent N-phosphonacetyl-L-aspartic acid, incorporating this compound. [] This strategy aims to develop potential prodrugs or utilize a lysosomotropic carrier approach for targeted drug delivery.
Q5: What is the intrinsic pKa of the aspartyl carboxyl group in this compound, and how does it compare to L-aspartic acid?
A6: The intrinsic pKa values of aspartyl and glutamyl carboxyl groups were determined using N-acetyl-L-isoasparagine and N-acetyl-L-isoglutamine as model compounds. [, ] The results indicated that the aspartyl carboxyl group in this compound (pKa = 4.08) is slightly less acidic than that in L-aspartic acid. This information is valuable for understanding the ionization behavior of these amino acid derivatives in various chemical environments.
Q6: Has this compound been studied in the context of enzymatic peptide synthesis?
A7: Research has identified an enzyme capable of producing N-(L-α-L-aspartyl)-L-phenylalanine methyl ester from this compound and L-phenylalanine methyl ester. [] This discovery opens up possibilities for utilizing this compound in enzymatic peptide synthesis, potentially offering advantages such as higher selectivity and milder reaction conditions.
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